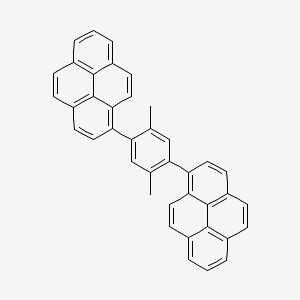
1,1'-(2,5-Dimethyl-1,4-phenylene)dipyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene is a compound known for its unique structure, consisting of two pyrene units linked via a dimethylphenyl linker . This compound is recognized for its role in triplet-triplet annihilation (TTA) energy up-conversion, making it an effective host material for fluorescent blue devices .
Preparation Methods
The synthesis of 1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene typically involves the reaction of pyrene derivatives with a dimethylphenyl linker . The exact synthetic routes and reaction conditions can vary, but they generally include the use of high-purity sublimed materials to ensure the desired chemical structure and properties . Industrial production methods often involve sublimation techniques to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents to modify the compound’s structure.
Substitution: Substitution reactions can occur with different reagents, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized pyrene derivatives, while substitution reactions can produce a range of substituted pyrene compounds .
Scientific Research Applications
1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene has a wide range of scientific research applications:
Chemistry: It is used as a host material for fluorescent blue devices, exhibiting TTA-type delayed electroluminescence.
Biology: The compound’s unique properties make it useful in biological imaging and fluorescence studies.
Mechanism of Action
The mechanism of action of 1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene involves its role as a triplet-triplet annihilation (TTA) energy up-conversion material . This process effectively regulates exciton utilization, leading to high luminance without compromising efficiency . The molecular targets and pathways involved include the singlet and triplet energy levels, which are crucial for its function as a blue emitter .
Comparison with Similar Compounds
1,1’-(2,5-Dimethyl-1,4-phenylene)dipyrene is unique compared to other similar compounds due to its high photoluminescence quantum yield (PLQY) and efficient TTA energy up-conversion . Similar compounds include:
2,5-Dimethyl-1,4-diaminobenzene: Known for its use in various chemical reactions.
4,5-Dimethyl-1,2-phenylenediamine: Utilized in different industrial applications.
(2,5-Dimethoxy-1,4-phenylene)dimethanamine: Applied in chemical synthesis and research.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
1036404-84-8 |
|---|---|
Molecular Formula |
C40H26 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-(2,5-dimethyl-4-pyren-1-ylphenyl)pyrene |
InChI |
InChI=1S/C40H26/c1-23-21-36(32-18-14-30-12-10-26-6-4-8-28-16-20-34(32)40(30)38(26)28)24(2)22-35(23)31-17-13-29-11-9-25-5-3-7-27-15-19-33(31)39(29)37(25)27/h3-22H,1-2H3 |
InChI Key |
LVTJYYZZSDQQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluorophenoxy)-N-[4-(5-methyl-2-benzoxazolyl)phenyl]acetamide](/img/structure/B15335452.png)
![2,2,2-Trichloroethyl (S)-2-(Fmoc-amino)-3-[7-[(diethoxyphosphoryl)oxy]-2-oxo-2H-chromen-4-yl]propanoate](/img/structure/B15335458.png)
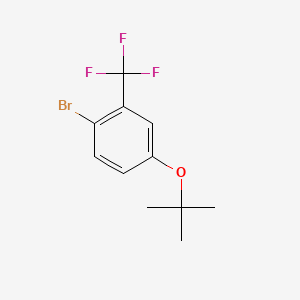


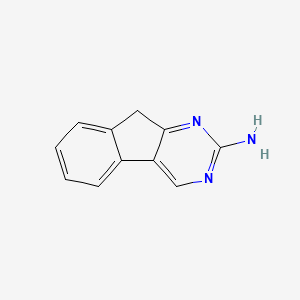
![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
![(E)-2-[3-[2-(Bromomethyl)-4-(2-nitrophenyl)-1,3-dioxolan-2-yl]allyl]isoindoline-1,3-dione](/img/structure/B15335493.png)
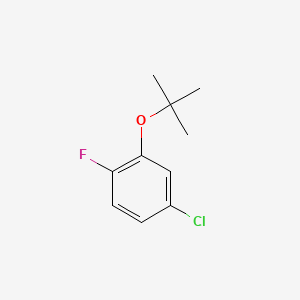
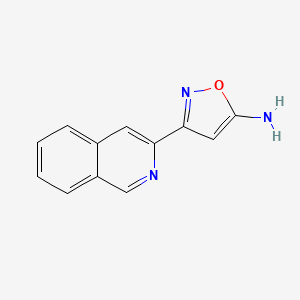
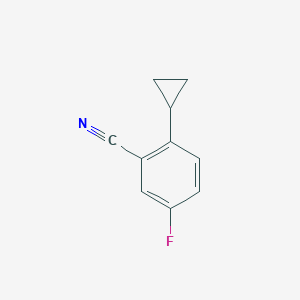
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B15335535.png)
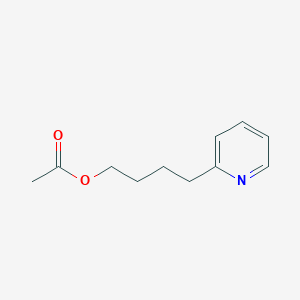
![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)
